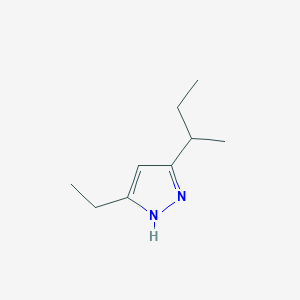

5-(sec-Butyl)-3-ethyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16N2 |

|---|---|

Molecular Weight |

152.24 g/mol |

IUPAC Name |

3-butan-2-yl-5-ethyl-1H-pyrazole |

InChI |

InChI=1S/C9H16N2/c1-4-7(3)9-6-8(5-2)10-11-9/h6-7H,4-5H2,1-3H3,(H,10,11) |

InChI Key |

ZWWUWWZZBFHMRT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NN1)C(C)CC |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 1h Pyrazoles

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyrazole (B372694) Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pyrazoles. nih.govmdpi.com By analyzing the chemical shifts and coupling constants of various nuclei, detailed information about the molecular framework and the dynamic process of tautomerism can be obtained. bohrium.comfu-berlin.de

Proton (¹H) NMR spectroscopy provides valuable information about the chemical environment of protons within a molecule. In the context of 5-(sec-Butyl)-3-ethyl-1H-pyrazole, the ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the ethyl and sec-butyl substituents, as well as the proton on the pyrazole ring. The chemical shifts (δ) of these protons are influenced by the electron density of their surroundings and the presence of neighboring functional groups.

Tautomerism is a key feature of N-unsubstituted pyrazoles, where a proton can migrate between the two nitrogen atoms (N1 and N2). bohrium.com This rapid exchange often leads to the broadening of signals for the substituents at positions 3 and 5 in the ¹H NMR spectrum, as the spectrometer detects an average of the two tautomeric forms. nih.gov However, at low temperatures, this exchange can be slowed, allowing for the observation of distinct signals for each tautomer. fu-berlin.de The integration of these signals can then be used to determine the equilibrium constant of the tautomeric mixture. fu-berlin.de The position of the equilibrium is influenced by the nature of the substituents; for instance, electron-donating groups can affect the acidity of the pyrrole-like NH group and shift the equilibrium. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrazole C4-H | ~5.8-6.2 | Singlet |

| Ethyl-CH₂ | ~2.6 | Quartet |

| Ethyl-CH₃ | ~1.2 | Triplet |

| sec-Butyl-CH | ~2.8 | Sextet |

| sec-Butyl-CH₂ | ~1.6 | Multiplet |

| sec-Butyl-CH₃ (doublet) | ~1.2 | Doublet |

| sec-Butyl-CH₃ (triplet) | ~0.8 | Triplet |

| N-H | Broad, ~10-13 | Singlet |

Note: These are predicted values based on typical ranges for similar substituted pyrazoles and may vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy is used to confirm the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are particularly informative. rsc.org Due to tautomerism, the signals for C3 and C5 in N-unsubstituted pyrazoles are often observed as broad peaks, representing an average of their chemical shifts in the two tautomeric forms. nih.gov The chemical shifts of the substituent carbons provide further confirmation of the structure. ualg.pt

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrazole C3 | ~145-155 (broad) |

| Pyrazole C4 | ~105-110 |

| Pyrazole C5 | ~138-148 (broad) |

| Ethyl-CH₂ | ~20-25 |

| Ethyl-CH₃ | ~12-16 |

| sec-Butyl-CH | ~30-35 |

| sec-Butyl-CH₂ | ~28-32 |

| sec-Butyl-CH₃ (on CH) | ~18-22 |

| sec-Butyl-CH₃ (on CH₂) | ~10-14 |

Note: These are predicted values based on typical ranges for similar substituted pyrazoles and may vary depending on the solvent and other experimental conditions.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful technique for directly probing the nitrogen environments in pyrazoles and studying tautomeric equilibria. acs.org The two nitrogen atoms in the pyrazole ring, a pyridine-like nitrogen (-N=) and a pyrrole-like nitrogen (>N-H), exhibit distinct ¹⁵N chemical shifts. nih.gov In cases of rapid proton exchange, an averaged signal is observed. However, at low temperatures where the tautomerism is "frozen," separate signals for the two nitrogen atoms in each tautomer can be resolved. The chemical shifts are sensitive to substituent effects, hydrogen bonding, and protonation. acs.orgcaltech.edu For instance, the pyridine-type nitrogen resonance typically experiences a larger upfield shift upon protonation or hydrogen bonding compared to the pyrrole-type nitrogen. caltech.edu

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex spectra of substituted pyrazoles.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the ethyl and sec-butyl groups. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH), which is crucial for establishing the connectivity between substituents and the pyrazole ring, and for piecing together the entire molecular structure. sdsu.eduipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the sec-butyl group.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. nih.govnih.gov These methods are based on the absorption or scattering of light by molecular vibrations.

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the vibrations of the pyrazole ring and its substituents.

N-H Stretch: A broad absorption band in the IR spectrum, typically in the range of 3100-3500 cm⁻¹, is characteristic of the N-H stretching vibration of the pyrazole ring, often broadened due to hydrogen bonding.

C-H Stretch: Aromatic C-H stretching of the pyrazole ring appears around 3100 cm⁻¹, while aliphatic C-H stretching from the ethyl and sec-butyl groups is observed in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring typically occur in the 1400-1600 cm⁻¹ region of the IR and Raman spectra. acs.org For example, a band around 1576 cm⁻¹ can be attributed to ν(C=C) and bands around 1433 and 1399 cm⁻¹ to ν(C=N). acs.org

Ring Vibrations: Other vibrations characteristic of the pyrazole ring structure, including ring breathing and deformation modes, are found in the fingerprint region (below 1500 cm⁻¹).

Substituent Bends: C-H bending vibrations for the alkyl groups will also be present in the fingerprint region.

The combination of these spectroscopic techniques provides a comprehensive and detailed structural analysis of this compound, confirming the connectivity of the atoms and providing insight into its tautomeric behavior.

Spectroscopic Signatures of Tautomeric Forms

A key feature of N-unsubstituted pyrazoles is annular tautomerism, which involves the migration of the proton between the two nitrogen atoms of the pyrazole ring. iucr.org This results in two different tautomeric forms, for instance, 3-methylpyrazole (B28129) and 5-methylpyrazole. iucr.org The position of this equilibrium is influenced by the nature of the substituents on the pyrazole ring, the solvent, and the physical state. mdpi.com In the solid state, pyrazoles typically exist as a single tautomer. iucr.orgnih.gov

Spectroscopic techniques are crucial for identifying and distinguishing between these tautomeric forms. Infrared (IR) spectroscopy can provide insights into the N-H stretching frequencies, which differ between tautomers. mdpi.commdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in solution-state studies. The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which changes depending on the position of the N-H proton. nih.govnih.gov In some cases, if the tautomerization is slow on the NMR timescale, separate signals for each tautomer can be observed. nih.gov For instance, in a study of 3(5)-disubstituted-1H-pyrazoles, NOE experiments were used to determine the proximity of the N-H and C-H protons to substituents, thereby identifying the predominant tautomer in solution. nih.gov Theoretical calculations of chemical shifts can also aid in the assignment of the correct tautomeric form. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Chromophoric Behavior of Pyrazole Systems

The pyrazole ring itself is an aromatic system and exhibits characteristic electronic absorptions in the ultraviolet region. The parent pyrazole shows a strong absorption maximum around 203-211 nm in the gas phase, attributed to a π→π* transition. nih.govrsc.orgnist.gov The absorption is significantly weaker at longer wavelengths, and pyrazoles are generally considered to have low absorption above 290 nm, making their atmospheric photodissociation negligible. nih.govrsc.org The introduction of substituents onto the pyrazole ring can significantly alter its chromophoric behavior.

Influence of Substituents on Electronic Transitions

Substituents on the pyrazole ring can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in the intensity of the absorption bands (hyperchromic or hypochromic effects). beilstein-journals.orgbeilstein-journals.org Electron-donating groups generally lead to a bathochromic shift (a shift to longer wavelengths). mdpi.com For example, the introduction of methyl and acyl groups on a nitrogen atom of the pyrazole ring has been shown to cause a hyperchromic effect and a minor bathochromic shift. beilstein-journals.org In phenylazopyrazoles, both electron-donating and electron-withdrawing groups on the phenyl ring lead to bathochromic shifts. beilstein-journals.org The specific electronic transitions are also influenced by the solvent polarity. bas.bg

Table 1: Illustrative UV-Vis Absorption Data for Substituted Pyrazoles

| Compound | Solvent | λmax (nm) | Transition | Reference |

| Pyrazole | Gas Phase | 203 | π→π | nih.govrsc.org |

| 1H-1,2,3-Triazole | Gas Phase | 206 | π→π | nih.govrsc.org |

| Phenylazopyrazoles | CH3CN | 324-368 | π→π | beilstein-journals.org |

| Phenylazopyrazoles | CH3CN | 410-451 | n→π | beilstein-journals.org |

| Pyrazole Ligand pypzR(16)py | CH2Cl2 | ~320 | π→π* | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of pyrazole derivatives and for obtaining structural information through the analysis of their fragmentation patterns. rsc.orgnih.govnih.govacs.org Electron ionization (EI) is a common technique used to generate fragment ions. The fragmentation of the pyrazole ring is a key process that provides structural clues. researchgate.net

Early studies on the mass spectral fragmentation of pyrazoles identified characteristic fragmentation pathways. researchgate.net The molecular ion is typically observed, and its fragmentation can involve the loss of small molecules like HCN, N2, or radicals corresponding to the substituents. The specific fragmentation pattern is highly dependent on the nature and position of the substituents on the pyrazole ring. researchgate.net For instance, in the analysis of a library of pyrazole carboxylic acids, electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry (ESI-FTICR-MS) was used for high-resolution mass analysis, allowing for the identification of 134 out of 144 compounds. nih.gov Gas chromatography coupled with mass spectrometry (GC-MS) is also a widely used technique for the analysis of pyrazole derivatives, such as fungicides in wine. nih.govacs.org

Table 2: Common Fragmentation Pathways in Pyrazole Mass Spectrometry

| Precursor Ion | Neutral Loss | Fragment Ion | Notes | Reference |

| [M]+• | HCN | [M-HCN]+• | Common in pyrazoles | researchgate.net |

| [M]+• | N2 | [M-N2]+• | Ring fragmentation | researchgate.net |

| [M]+• | R• | [M-R]+ | Loss of a substituent radical | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.govmdpi.comnih.govrsc.orgnih.govrsc.org For pyrazoles, crystallographic studies are crucial for unambiguously determining the tautomeric form present in the crystal and for understanding the supramolecular structures formed through hydrogen bonding. iucr.orgmdpi.comnih.gov

Elucidation of Molecular Conformation and Crystal Packing

In the solid state, N-unsubstituted pyrazoles often form hydrogen-bonded aggregates such as dimers, trimers, tetramers, and catemers (infinite chains). iucr.orgmdpi.comnih.gov The specific hydrogen-bonding motif is influenced by the steric and electronic properties of the substituents at the C3 and C5 positions. nih.gov For example, 4-chloro- and 4-bromo-1H-pyrazole form trimeric structures, while 4-fluoro- (B1141089) and 4-iodo-1H-pyrazole form catemeric chains. mdpi.comnih.gov

The crystal structure also reveals the molecular conformation, including the planarity of the pyrazole ring and the orientation of its substituents. mdpi.comiucr.orgirjet.net In some cases, the asymmetric unit of the crystal may contain more than one crystallographically independent molecule, which can adopt different conformations. rsc.orgiucr.org The analysis of crystal packing reveals how molecules are arranged in the crystal lattice, which is governed by a combination of hydrogen bonds, van der Waals forces, and, in some cases, π-π stacking interactions. mdpi.comirjet.net

Table 3: Common Hydrogen-Bonding Motifs in Crystalline Pyrazoles

| Motif | Description | Example | Reference |

| Dimer | Two pyrazole molecules linked by two N-H···N hydrogen bonds. | - | iucr.orgmdpi.com |

| Trimer | Three pyrazole molecules forming a cyclic hydrogen-bonded structure. | 4-Chloro-1H-pyrazole | mdpi.com |

| Tetramer | Four pyrazole molecules forming a cyclic hydrogen-bonded structure. | - | iucr.orgmdpi.com |

| Catemer | Infinite chain of pyrazole molecules linked by N-H···N hydrogen bonds. | 4-Fluoro-1H-pyrazole | nih.gov |

Intermolecular Interactions and Supramolecular Assembly

The solid-state architecture and crystalline packing of 1H-pyrazoles are predominantly governed by a variety of non-covalent interactions. These interactions, though individually weak, collectively dictate the formation of specific, highly ordered three-dimensional supramolecular assemblies. The nature and arrangement of substituents on the pyrazole ring play a crucial role in modulating the type and strength of these interactions. For this compound, the interplay between hydrogen bonding and weaker van der Waals forces, including potential π-π stacking, is critical in defining its supramolecular structure.

The primary and most influential intermolecular interaction in 1H-pyrazoles is the hydrogen bond formed between the acidic pyrrolic N-H group (donor) of one molecule and the basic pyridinic nitrogen atom (acceptor) of an adjacent molecule. nih.govnih.govnih.gov This N-H···N hydrogen bond is a robust and directional interaction that leads to the self-assembly of pyrazole molecules into various well-defined motifs. nih.gov Depending on the steric and electronic properties of the substituents at the C3 and C5 positions, these motifs can range from simple dimers to more complex cyclic trimers, tetramers, or even infinite linear chains (catemers). nih.govmdpi.comresearchgate.net

In the case of this compound, the presence of alkyl groups at both the C3 and C5 positions introduces steric considerations that influence the formation of these assemblies. The ethyl group at the C3 position and the bulkier sec-butyl group at the C5 position will likely hinder the formation of large, planar cyclic assemblies due to steric repulsion. Therefore, it is plausible that this compound would favor the formation of dimeric structures or linear chains, where the steric hindrance can be more readily accommodated.

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Influence on Supramolecular Structure |

| Hydrogen Bonding | N-H (pyrazole ring) | N (pyrazole ring of adjacent molecule) | N···N distance typically 2.8-3.0 Å | Formation of dimers, trimers, tetramers, or catemers. nih.govnih.gov |

| π-π Stacking | Pyrazole ring (π-system) | Pyrazole ring (π-system of adjacent molecule) | Interplanar distance ~3.3-3.8 Å | Contributes to crystal packing stability. hilarispublisher.comrsc.org |

| C-H···π Interactions | C-H (from sec-butyl or ethyl group) | Pyrazole ring (π-system of adjacent molecule) | H···π distance ~2.5-2.9 Å | Fine-tunes the orientation of molecules within the lattice. mdpi.com |

Theoretical and Computational Investigations of 1h Pyrazole Systems

Quantum Chemical Calculations (DFT, Ab Initio Methods) for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for understanding the molecular properties of 1H-pyrazole systems. eurasianjournals.com These computational approaches provide detailed insights into the electronic structure and behavior of pyrazole (B372694) derivatives, aiding in the prediction of their properties and reactivity. eurasianjournals.comnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a local minimum on the potential energy surface. For 1H-pyrazole derivatives, methods like DFT with the B3LYP functional and various basis sets such as 6-31G(d,p) and 6-311+G(d,p) are commonly used to determine their optimized molecular geometries. nih.govscispace.com The process involves calculating the forces on each atom and adjusting their positions until these forces are minimized. The absence of imaginary frequencies in the subsequent vibrational frequency calculations confirms that the optimized structure is a true minimum. scispace.com

Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For a molecule like 5-(sec-Butyl)-3-ethyl-1H-pyrazole, the flexibility of the sec-butyl and ethyl groups gives rise to multiple possible conformations. Computational methods can be used to identify the most stable conformers and the energy barriers between them. This information is crucial as the conformation can significantly influence the molecule's physical, chemical, and biological properties. For instance, in a study of 1,3,4,5-tetrasubstituted pyrazolines, DFT calculations revealed the existence of three stable conformations for each compound. scispace.com

Table 1: Example of Calculated Bond Lengths and Angles for a Pyrazole Derivative

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |

| Bond Length | N1-N2 | 1.35 Å |

| Bond Length | N2-C3 | 1.33 Å |

| Bond Length | C3-C4 | 1.42 Å |

| Bond Length | C4-C5 | 1.38 Å |

| Bond Length | C5-N1 | 1.36 Å |

| Bond Angle | C5-N1-N2 | 112.0° |

| Bond Angle | N1-N2-C3 | 105.0° |

| Bond Angle | N2-C3-C4 | 111.0° |

| Bond Angle | C3-C4-C5 | 106.0° |

| Bond Angle | C4-C5-N1 | 106.0° |

Note: The values in this table are representative for a generic pyrazole ring and would vary for this compound.

Electronic Structure Analysis (HOMO-LUMO, Electrostatic Potential Surfaces)

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). For pyrazole derivatives, the nitrogen atoms are often associated with negative potential, making them likely sites for interaction with electrophiles.

Table 2: Calculated Electronic Properties of a Pyrazole Derivative

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are example values and would be specific to the computational method and the exact pyrazole derivative studied.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for the characterization of novel compounds.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. Comparing calculated chemical shifts with experimental data is a powerful tool for structure elucidation and confirmation. semanticscholar.org

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled by an appropriate factor to achieve good agreement with experimental spectra. This aids in the assignment of observed IR bands to specific molecular vibrations. dntb.gov.ua

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the absorption maxima (λmax). The choice of functional, such as CAM-B3LYP, can significantly impact the accuracy of the predicted UV-Vis spectra. bohrium.com

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Pyrazole Derivative

| Spectroscopic Technique | Experimental Value | Calculated Value |

| ¹H NMR (δ, ppm) | 7.5 (pyrazole H) | 7.6 |

| ¹³C NMR (δ, ppm) | 140.2 (C3) | 141.0 |

| IR (cm⁻¹) | 3150 (N-H stretch) | 3165 |

| UV-Vis (λmax, nm) | 250 | 255 |

Note: These are illustrative values. The actual values depend on the specific molecule and experimental/computational conditions.

Tautomerism Studies in 1H-Pyrazoles

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. In 1H-pyrazoles, the most common type of tautomerism is annular prototropic tautomerism.

Annular Prototropic Tautomerism and Energy Barriers

Annular prototropic tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For an unsymmetrically substituted pyrazole like this compound, this results in two distinct tautomers: this compound and 3-(sec-Butyl)-5-ethyl-1H-pyrazole.

Quantum chemical calculations are instrumental in studying the relative stabilities of these tautomers and the energy barrier for the interconversion process. By calculating the total electronic energies of the optimized geometries of each tautomer and the transition state connecting them, the relative energies and the activation energy for the tautomerization can be determined. The tautomer with the lower calculated energy is predicted to be the more stable and therefore the more abundant form at equilibrium.

Solvent Effects on Tautomeric Equilibria

The position of the tautomeric equilibrium can be significantly influenced by the surrounding solvent. Solvents can stabilize one tautomer over another through various intermolecular interactions, such as hydrogen bonding. Computational models, like the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the tautomeric equilibrium. These models treat the solvent as a continuous dielectric medium, allowing for the calculation of the energies of the tautomers in different solvent environments. By comparing the energies in the gas phase and in solution, the influence of the solvent on the relative stabilities of the tautomers can be quantified. For instance, a polar protic solvent might favor the tautomer with a greater dipole moment or better hydrogen bonding capabilities.

Side-Chain Tautomerism in Substituted Pyrazoles

Tautomerism is a fundamental characteristic of pyrazoles that influences their structure, reactivity, and biological interactions. encyclopedia.pub This phenomenon involves the migration of a proton, leading to constitutional isomers that can interconvert. nih.gov While annular tautomerism, involving proton exchange between the two ring nitrogen atoms, is the most common form in pyrazoles, side-chain tautomerism is also a theoretical possibility for certain substituted derivatives. encyclopedia.pubnih.gov

Side-chain tautomerism occurs when a substituent attached to the pyrazole ring participates in the proton exchange process. nih.gov This requires the side chain to possess a mobile proton. For instance, substituents such as amino (-NH2), hydroxyl (-OH), or thiol (-SH) groups can theoretically engage in this type of tautomeric equilibrium. A computational study on 1H-pyrazole-5-thiol highlighted the participation of the thiol substituent in side-chain tautomerism. nih.gov Similarly, for 3(5)-aminopyrazoles, which bear an amine substituent, four tautomeric structures are theoretically possible due to the potential for both annular and side-chain proton exchange. encyclopedia.pub However, studies indicate that for 3(5)-aminopyrazoles, the imino forms resulting from side-chain tautomerism are generally not favored, and the equilibrium is dominated by the annular tautomers. encyclopedia.pub

For a compound like this compound, the substituents are alkyl groups (sec-butyl and ethyl). These groups lack mobile protons that can readily participate in proton exchange with the heterocyclic ring. Therefore, significant side-chain tautomerism is not expected for this specific molecule. The primary tautomeric process would be the annular rearrangement between this compound and 3-(sec-Butyl)-5-ethyl-1H-pyrazole.

A comparative overview of tautomerism types in pyrazoles is presented below.

| Tautomerism Type | Description | Example Substituent | Relevance to this compound |

| Annular Tautomerism | Proton migrates between the two nitrogen atoms (N1 and N2) within the pyrazole ring. nih.gov | Any | Primary form of tautomerism for this compound. |

| Side-Chain Tautomerism | Proton exchange involves a substituent on the pyrazole ring. nih.gov | -OH, -SH, -NH2 | Not expected due to alkyl substituents. |

| Ring-Chain Tautomerism | Interconversion leads to the formation or breaking of bonds, resulting in an equilibrium between a cyclic and an open-chain structure. nih.gov | Specific functional groups | Not applicable. |

| Valence Tautomerism | Involves changes in bond formation and rupture without atom migration. nih.gov | Specific fused systems | Not applicable. |

Molecular Dynamics and Simulation Studies of Pyrazole Derivatives

Molecular dynamics (MD) simulations have become an essential computational tool for investigating the structural and functional properties of pyrazole derivatives at an atomic level. eurasianjournals.com These simulations model the dynamic behavior of molecules over time, providing insights into conformational flexibility and intermolecular interactions that are not apparent from static models. eurasianjournals.commdpi.com For pyrazole derivatives such as this compound, MD simulations can elucidate their behavior in different environments, such as in solution or interacting with biological macromolecules.

MD studies on pyrazole derivatives are frequently employed in drug discovery to understand how these molecules bind to protein targets. nih.govnih.gov For example, simulations can confirm the stability of a docked pose of a pyrazole inhibitor within the active site of an enzyme, revealing key hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov Analysis of the simulation trajectory allows for the calculation of various parameters, including:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions, indicating the structural stability of the complex over the simulation time. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or ligand atoms, highlighting flexible regions of the protein and the mobility of the bound ligand. mdpi.com

Radius of Gyration (RoG): Measures the compactness of the protein structure, providing insights into conformational changes upon ligand binding. mdpi.com

In a typical study, a pyrazole derivative is placed in a simulated environment (e.g., a water box with ions) and the system's trajectory is calculated by solving Newton's equations of motion. nih.govnih.gov Such studies have been performed on various pyrazole derivatives to explore their binding modes with targets like RET kinase, Hsp90α, and MALT1. nih.govnih.govrsc.org The results from these simulations provide a detailed understanding of the binding thermodynamics and kinetics, guiding the design of new, more potent compounds. nih.gov

The table below outlines typical parameters and outputs from an MD simulation study of a pyrazole derivative.

| Parameter | Description | Example Value/Output |

| Simulation Time | The total duration of the simulation. | 100 ns - 1000 ns mdpi.com |

| Force Field | The set of equations and parameters used to describe the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Ensemble | The statistical mechanical ensemble used (e.g., NVT, NPT). | NPT (constant Number of particles, Pressure, Temperature) |

| RMSD Plot | A plot of RMSD vs. time to assess system stability. mdpi.com | Stable system shows a plateauing curve. |

| RMSF Plot | A plot of RMSF vs. residue/atom number to identify flexible regions. mdpi.com | High peaks indicate high flexibility. |

| Binding Free Energy | Calculated energy of binding between the ligand and protein (e.g., using MM/PBSA). nih.gov | ΔG value in kcal/mol |

Computational Approaches to Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) and its subset, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies used to develop mathematical models that correlate the chemical structure of compounds with their physical properties or biological activities. ijpsr.commsjonline.org These approaches are instrumental in medicinal chemistry and materials science for predicting the properties of novel compounds and for rationally designing molecules with desired characteristics. msjonline.orgnih.gov

For pyrazole derivatives, including potentially this compound, QSPR/QSAR studies can predict a wide range of endpoints, such as antimicrobial activity, anticancer potency, or inhibitory activity against specific enzymes like cyclooxygenase-2 (COX-2). ijpsr.commsjonline.org The process involves several key steps:

Data Set Assembly: A series of pyrazole compounds with experimentally measured properties or activities is collected. msjonline.org

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These can represent various aspects of the molecule's structure, including electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP). ijpsr.comijbiotech.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links the descriptors to the observed property. msjonline.org

Model Validation: The predictive power of the model is rigorously tested using techniques like leave-one-out cross-validation and by predicting the activity of a separate test set of compounds. msjonline.org

A statistically significant QSAR model for tetrasubstituted pyrazole derivatives acting as COX-2 inhibitors was developed using MLR, achieving a coefficient of determination (r²) of 0.835. msjonline.org More advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have also been applied to pyrazole derivatives, providing 3D contour maps that visualize the regions where steric, electrostatic, or other fields influence activity, thus guiding structural modifications. nih.govrsc.org

The following table illustrates a hypothetical QSPR data set for a series of pyrazole derivatives.

| Compound | Molecular Weight ( g/mol ) | LogP | HOMO Energy (eV) | Experimental Activity (pIC₅₀) |

| Pyrazole Derivative 1 | 180.25 | 2.1 | -6.5 | 6.8 |

| Pyrazole Derivative 2 | 194.28 | 2.5 | -6.3 | 7.1 |

| This compound | 166.26 | 2.8 | -6.1 | (To be predicted) |

| Pyrazole Derivative 4 | 212.23 | 2.4 | -6.8 | 6.5 |

| Pyrazole Derivative 5 | 226.26 | 2.9 | -6.6 | 7.3 |

Reactivity and Chemical Transformations of 5 Sec Butyl 3 Ethyl 1h Pyrazole and Pyrazole Scaffolds

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. Due to the electronic distribution within the ring, these reactions preferentially occur at the C4 position. mdpi.compharmajournal.netnih.gov The two nitrogen atoms decrease the electron density at the C3 and C5 positions, thereby directing incoming electrophiles to the C4 carbon, which has the highest electron density. mdpi.compharmajournal.net

In the case of 5-(sec-Butyl)-3-ethyl-1H-pyrazole, the alkyl groups (sec-butyl and ethyl) are electron-donating, which further activates the pyrazole ring towards electrophilic attack compared to the unsubstituted pyrazole. Common electrophilic substitution reactions for pyrazoles include halogenation, nitration, and sulfonation. pharmajournal.net These reactions are typically carried out in neutral or basic media, as acidic conditions can lead to the protonation of the pyrazole ring, forming a pyrazolium (B1228807) cation which is less reactive towards electrophiles at the C4 position. pharmajournal.net

The general mechanism for electrophilic aromatic substitution on a pyrazole ring involves the attack of the electrophile by the electron-rich C4 position, forming a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. libretexts.orgunacademy.comlumenlearning.comtotal-synthesis.com Subsequent deprotonation from the C4 position restores the aromaticity of the pyrazole ring, yielding the 4-substituted product. libretexts.orgunacademy.comlumenlearning.comic.ac.uk

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Pyrazole Scaffolds

| Reaction | Reagents and Conditions | Product | Reference |

| Bromination | Br₂ in a suitable solvent | 4-Bromopyrazole | pharmajournal.net |

| Nitration | HNO₃/H₂SO₄ | 4-Nitropyrazole | pharmajournal.net |

| Sulfonation | Fuming H₂SO₄ | Pyrazole-4-sulfonic acid | pharmajournal.net |

| Halogenation | Controlled conditions with halogens | 4-Halopyrazoles | pharmajournal.net |

Nucleophilic Reactions and Functional Group Interconversions

Nucleophilic attack on the pyrazole ring is less common than electrophilic substitution due to the ring's electron-rich nature. However, nucleophilic substitution can occur at the C3 and C5 positions, which are electron-deficient. mdpi.comnih.gov The presence of electron-withdrawing groups on the pyrazole ring can facilitate nucleophilic attack. For this compound, the electron-donating alkyl groups make nucleophilic attack on the ring carbons more challenging.

A more common site for nucleophilic interaction is the N1-proton. In the presence of a base, this proton can be abstracted to form a pyrazolate anion. mdpi.com This anion is a potent nucleophile and readily reacts with various electrophiles, such as alkyl halides, leading to N-alkylation. pharmajournal.net The N-alkylation of asymmetrically substituted pyrazoles can result in a mixture of regioisomers. researchgate.net

Functional group interconversions on substituted pyrazoles are also important transformations. For instance, the carboxy group of pyrazole carboxylic acids can be converted to esters or amides. acs.org

Oxidation and Reduction Pathways of Pyrazole Derivatives

The pyrazole ring is generally resistant to oxidation. pharmajournal.net However, side chains attached to the ring can be oxidized. For example, alkyl groups on the pyrazole ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). pharmajournal.netresearchgate.net Therefore, the ethyl and sec-butyl groups of this compound could potentially be oxidized to the corresponding carboxylic acids under appropriate conditions.

The reduction of the pyrazole ring is also a challenging transformation due to its aromatic stability. pharmajournal.net Catalytic hydrogenation of pyrazoles can lead to the formation of pyrazolines and subsequently pyrazolidines, which are stronger bases than pyrazole itself. pharmajournal.net

Table 2: Oxidation and Reduction of Pyrazole Derivatives

| Reaction Type | Reagents and Conditions | General Product | Reference |

| Side-chain Oxidation | KMnO₄ | Pyrazole carboxylic acid | pharmajournal.netresearchgate.net |

| Ring Reduction | H₂/Metal catalyst | Pyrazoline/Pyrazolidine | pharmajournal.net |

Cycloaddition Reactions Involving Pyrazole Moieties

Cycloaddition reactions are fundamental to the synthesis of the pyrazole ring itself rather than reactions of a pre-formed pyrazole ring acting as a diene or dienophile. The most common method for constructing the pyrazole core is the [3+2] cycloaddition reaction. mdpi.comnih.govorganic-chemistry.orguniovi.es This typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. mdpi.comresearchgate.net For the synthesis of this compound, a suitable diketone would be reacted with hydrazine.

Another important cycloaddition pathway is the 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkenes. organic-chemistry.orguniovi.es This method allows for the regioselective synthesis of polysubstituted pyrazoles. While the pyrazole ring itself is generally unreactive in cycloaddition reactions due to its aromaticity, pyrazolium ylides and other activated derivatives can participate in such transformations. cdnsciencepub.com

Reaction Mechanisms and Intermediates in Pyrazole Chemistry

The mechanisms of pyrazole reactions are diverse. As discussed, electrophilic aromatic substitution proceeds through a resonance-stabilized arenium ion intermediate. libretexts.orgunacademy.comlumenlearning.comtotal-synthesis.com The stability of this intermediate dictates the regioselectivity of the reaction, favoring substitution at the C4 position.

In nucleophilic reactions, the formation of a pyrazolate anion is a key step for N-functionalization. mdpi.com For nucleophilic substitution on the ring, the mechanism would involve the attack of the nucleophile at C3 or C5, followed by the departure of a leaving group, a process that is generally disfavored unless the ring is appropriately activated.

The synthesis of pyrazoles via cyclocondensation of 1,3-dicarbonyls and hydrazines involves initial imine formation followed by intramolecular cyclization and dehydration. pharmajournal.net The mechanism of 1,3-dipolar cycloadditions is a concerted process where the 1,3-dipole (e.g., a diazo compound) reacts with a dipolarophile (e.g., an alkyne) in a single step to form the five-membered ring. uniovi.es

Coordination Chemistry of Pyrazole Derivatives As Ligands

Pyrazole (B372694) and its Derivatives as N,N-Donor Ligands

The coordination chemistry of pyrazoles is extensive, largely due to their ability to act as N,N-donor ligands. The nitrogen atom at the 2-position, being a Schiff-base type, readily donates its lone pair of electrons to a metal center. nih.gov The NH proton at the 1-position is weakly acidic and can be deprotonated, allowing the pyrazolate anion to act as a bridging ligand between two metal centers. universiteitleiden.nl This amphiprotic nature contributes to the rich and varied structural chemistry of pyrazole-based metal complexes. nih.gov

Pyrazole and its derivatives exhibit a remarkable variety of coordination modes, a key factor in their widespread use in coordination chemistry. researchgate.netresearchgate.net These modes can be broadly categorized as follows:

Monodentate Coordination: In its neutral form, pyrazole typically coordinates to a metal ion through the sp²-hybridized nitrogen atom, acting as a monodentate ligand. doonuniversity.ac.in This is a common coordination mode, particularly when the ligand is present in excess or when other strongly coordinating ligands are also present in the complex. researchgate.net

Bidentate and Polydentate Coordination: By introducing substituent groups with additional donor atoms onto the pyrazole ring, polydentate ligands can be created. researchgate.netuab.cat These ligands can then chelate to a metal ion, forming more stable complexes due to the chelate effect. fiveable.me For example, attaching a pyridine (B92270) ring to the pyrazole core creates a bidentate N,N-donor ligand. acs.org Further functionalization can lead to tridentate or even tetradentate ligands, capable of forming multiple chelate rings with a single metal ion. acs.orguab.cat The pyrazolato anion, formed upon deprotonation, can also act as a bidentate bridging ligand, connecting two metal centers. universiteitleiden.nl

The diverse coordination possibilities of pyrazole-based ligands are summarized in the table below:

| Coordination Mode | Description | Example Ligand Type |

| Monodentate | The ligand binds to a single metal center through one donor atom. | Neutral pyrazole coordinating via the sp² nitrogen. |

| Bidentate (Chelating) | A single ligand binds to a metal center through two donor atoms. | Pyrazolyl-pyridine derivatives. acs.org |

| Bidentate (Bridging) | A ligand connects two separate metal centers. | The pyrazolato anion bridging two metal ions. universiteitleiden.nl |

| Polydentate (Chelating) | A single ligand binds to a metal center through three or more donor atoms. | Ligands with multiple pyrazolyl and/or other donor groups. acs.orguab.cat |

The stability of metal complexes with pyrazole-based ligands is influenced by several interconnected factors:

The Chelate Effect: The formation of a chelate ring by a bidentate or polydentate ligand significantly enhances the stability of the complex compared to analogous complexes with monodentate ligands. fiveable.me This increased stability is primarily an entropy-driven effect. The formation of five- or six-membered chelate rings is generally the most stable due to minimal ring strain. fiveable.meslideshare.net

Nature of the Metal Ion: The charge and size of the central metal ion play a crucial role. slideshare.netsolubilityofthings.com Higher charge density on the metal ion generally leads to stronger electrostatic attraction with the ligand and thus a more stable complex. solubilityofthings.com

Ligand Basicity: The electron-donating ability (basicity) of the nitrogen atoms in the pyrazole ring affects the strength of the metal-ligand bond. solubilityofthings.com Electron-donating substituents on the pyrazole ring can increase the basicity of the nitrogen atoms, leading to more stable complexes. Conversely, electron-withdrawing groups can decrease basicity and stability.

Steric Hindrance: Bulky substituents on the pyrazole ring near the coordinating nitrogen atoms can sterically hinder the approach of the metal ion, potentially weakening the metal-ligand bond and reducing the stability of the complex. slideshare.net

pH of the Medium: For pyrazole ligands with acidic protons, the pH of the solution is a critical factor. solubilityofthings.com The protonation state of the ligand can change with pH, affecting its ability to coordinate to the metal ion.

Synthesis and Characterization of Metal Complexes with Pyrazole Ligands

The synthesis of metal complexes with pyrazole ligands is typically straightforward, often involving the reaction of a metal salt with the pyrazole-based ligand in a suitable solvent. bohrium.comnih.gov The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Pyrazole derivatives form stable complexes with a wide range of transition metal ions. The specific properties and applications of these complexes often depend on the choice of the metal.

Copper (Cu): Copper complexes with pyrazole-based ligands have been extensively studied, in part due to their relevance in bioinorganic chemistry and their catalytic activity in oxidation reactions. bohrium.com They can adopt various geometries, from mononuclear to polynuclear structures. researchgate.netresearchgate.net

Zinc (Zn): Zinc(II) complexes with pyrazole ligands have been synthesized and structurally characterized. For instance, tetrahedral complexes of the formula [Zn(NCS)₂(aamp)₂] (where aamp is 4-acetyl-3-amino-5-methyl-pyrazole) have been reported. researchgate.netdoaj.org

Nickel (Ni) and Cobalt (Co): Nickel(II) and Cobalt(II) readily form octahedral complexes with pyrazole-based ligands. ucr.ac.crbohrium.com For example, complexes with the formula [M(sac)₂(Hpz)₂(H₂O)₂] (where M = Co or Ni, sac = saccharin, Hpz = pyrazole) have been synthesized and their crystal structures determined. ucr.ac.cr Cobalt complexes have also shown potential in catalysis and as magnetic materials. ccsenet.org

Platinum (Pt): Platinum(II) forms square-planar complexes with bidentate and tridentate pyrazole-amine ligands. uab.catuab.cat These complexes have been characterized by multinuclear NMR spectroscopy. uab.cat

Ruthenium (Ru): Ruthenium complexes with pyrazole-containing ligands have been investigated for their catalytic activity in various organic transformations, including C-C coupling reactions. researchgate.netacs.org

A summary of representative transition metal complexes with pyrazole-based ligands is presented below:

| Metal Ion | Example Complex Formula | Coordination Geometry | Reference(s) |

| Copper(II) | [Cu(sac)₂(Hpz)₂(H₂O)₂] | Distorted Octahedral | ucr.ac.cr |

| Zinc(II) | [Zn(NCS)₂(aamp)₂] | Tetrahedral | researchgate.netdoaj.org |

| Nickel(II) | [Ni(sac)₂(Hpz)₂(H₂O)₂] | Octahedral | ucr.ac.cr |

| Cobalt(II) | [Co(sac)₂(Hpz)₂(H₂O)₂] | Octahedral | ucr.ac.cr |

| Platinum(II) | [PtCl₂(NN')] | Square-Planar | uab.catuab.cat |

| Ruthenium(II) | [Ru(CO)₂(pypz)₂] | Octahedral | acs.org |

A combination of spectroscopic and structural methods is essential for the comprehensive characterization of pyrazole-metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the pyrazole ligand to the metal ion. Changes in the vibrational frequencies of the C=N and N-N bonds within the pyrazole ring upon complexation provide evidence of coordination. ucr.ac.crresearchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and where applicable, metal-specific NMR (e.g., ¹⁹⁵Pt), is a powerful tool for elucidating the structure of these complexes in solution. uab.catuab.cat Coordination-induced shifts in the proton and carbon signals of the ligand are indicative of complex formation. acs.org

UV-Visible Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex, which can be used to infer the coordination geometry and the nature of the metal-ligand bonding. researchgate.net

Thermal Analysis: Techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the complexes and to identify the loss of solvent molecules or ligands upon heating. ucr.ac.crbohrium.com

Catalytic Applications of Pyrazole-Based Metal Complexes

The versatility of pyrazole-based ligands has led to the development of a wide range of metal complexes with significant catalytic activity in various organic transformations. nih.govresearchgate.net The ability to fine-tune the steric and electronic properties of the ligand by introducing different substituents on the pyrazole ring allows for the optimization of the catalyst's performance for specific reactions. researchgate.net

Some of the key catalytic applications include:

C-C Coupling Reactions: Palladium and nickel complexes bearing pyrazole-based ligands have been successfully employed as catalysts in cross-coupling reactions such as the Suzuki-Miyaura reaction. researchgate.net The weak donor ability of the pyrazole motif can enhance the electrophilicity of the metal center, which is beneficial for catalytic activity. researchgate.net

Oxidation Reactions: Copper complexes with pyrazole ligands have shown excellent catalytic activity in the oxidation of various substrates, such as the oxidation of catechol to o-quinone. bohrium.com Cobalt complexes have also been used as catalysts for oxidation reactions, including the peroxidative oxidation of cyclohexane. ccsenet.org

Hydrogenation and Dehydrogenation: Protic pyrazole complexes of iridium and ruthenium have been shown to catalyze the dehydrogenation of formic acid, a reaction relevant to chemical hydrogen storage. nih.gov

Alkylation Reactions: Manganese(I) pincer complexes with a pyrazole framework have demonstrated efficient catalytic activity in the α-alkylation of ketones with alcohols. mdpi.com

Role of Pyrazole Ligands in Modulating Catalytic Activity

Pyrazole derivatives are a versatile class of N-donor ligands in coordination chemistry and have been instrumental in the development of homogeneous catalysts. rsc.orgmdpi.com The catalytic activity of metal complexes containing pyrazole ligands is profoundly influenced by the electronic and steric nature of the substituents on the pyrazole ring. rsc.orgrsc.org

Electronic Effects:

The substituents on the pyrazole ring modulate the electron density on the coordinating nitrogen atoms. Electron-donating groups, such as the alkyl groups in 5-(sec-Butyl)-3-ethyl-1H-pyrazole, increase the electron density on the pyrazole ring. This enhanced electron-donating ability, or basicity, of the nitrogen atoms strengthens the bond between the ligand and the metal center. acs.org A more electron-rich metal center can, in turn, influence the catalytic cycle, for instance, by promoting oxidative addition steps in cross-coupling reactions or by affecting the redox potential of the metal, which is crucial in oxidation catalysis. acs.orgnortheastern.edu For example, in diruthenium water oxidation catalysts, the stability of the catalyst, reflected by the turnover number, is critically determined by the nature of the substituent on the pyrazolate ligand, with more electron-donating groups like methyl leading to greater stability. acs.org

Steric Effects:

The N-unsubstituted nature of this compound also means it possesses a protic NH group. This group can be deprotonated to form a pyrazolate anion, which can act as a bridging ligand between two metal centers, leading to the formation of di- or polynuclear complexes. This bridging capability can lead to cooperative effects between metal centers, enhancing catalytic activity. The NH group can also participate in hydrogen bonding, which can influence the secondary coordination sphere and accelerate reaction rates, as observed in certain ruthenium-catalyzed transfer hydrogenation reactions. acs.orgresearchgate.net

Examples in Organic Transformations

Metal complexes featuring 3,5-dialkyl-substituted pyrazole ligands have demonstrated significant catalytic activity in a range of important organic transformations. While direct examples for this compound are not available, the performance of analogous ligands provides insight into its potential applications.

Transfer Hydrogenation:

Ruthenium complexes bearing pyrazole-based ligands are effective catalysts for the transfer hydrogenation of ketones and other unsaturated compounds. acs.orgrsc.orgscholaris.ca The combination of steric bulk and electronic properties of the pyrazole ligand influences the efficiency of these catalysts. For instance, ruthenium(II) complexes with pyrazolyl-pyridyl-pyrazole ligands have shown exceptionally high turnover frequencies (TOFs) in the transfer hydrogenation of ketones. acs.orgresearchgate.net The presence of the NH functionality on the pyrazole ring is often cited as a key factor for the high catalytic activity. acs.orgresearchgate.net The ethyl and sec-butyl groups in this compound would be expected to create a specific steric environment influencing substrate binding and reactivity.

Table 1: Catalytic Activity of Ruthenium-Pyrazole Complexes in Transfer Hydrogenation of Acetophenone (B1666503)

| Catalyst/Ligand System | Substrate/Catalyst Ratio | Time (h) | Conversion (%) | Ref. |

| Ruthenium(II) with pyrazolyl-pyridyl-pyrazole ligand | 10000 | 0.5 | >99 | acs.org |

| Ruthenium(II) with hemilabile pyrazole-NHC-pyrazole ligand | 200 | 24 | 98 | rsc.org |

Cross-Coupling Reactions:

Palladium complexes incorporating pyrazole ligands have been successfully employed as catalysts in C-C bond-forming reactions like the Suzuki-Miyaura and Heck reactions. rsc.orgrsc.orguab.catmdpi.com The ability to fine-tune the steric and electronic properties of the pyrazole ligand by varying the substituents is crucial for optimizing catalytic performance. rsc.orgrsc.org Bulky pyrazole ligands can stabilize the palladium center and promote high catalytic turnover. For example, bis(pyrazolyl)palladium(II) complexes have been evaluated in Suzuki-Miyaura cross-coupling, where the nature of the pyrazole substituents significantly impacted the conversion rates. rsc.orgrsc.org A ligand like this compound could offer a balance of steric bulk and electron-donating properties beneficial for such transformations.

Table 2: Performance of Palladium-Pyrazole Catalysts in Suzuki-Miyaura Cross-Coupling

| Catalyst/Ligand System | Substrates | Catalyst Loading (mol%) | Time (h) | Yield (%) | Ref. |

| Pd(OAc)₂ / Bis(pyrazolyl) ligand | 4-Bromotoluene & Phenylboronic acid | 1 | 6 | 95 | mdpi.com |

| Bis(pyrazolyl)palladium(II) complex | Bromobenzene & Phenylboronic acid | 0.33 | 4 | 98 | rsc.orgrsc.org |

Oxidation Reactions:

Copper complexes with pyrazole-based ligands are well-known for their ability to catalyze a variety of oxidation reactions, often mimicking the active sites of copper-containing enzymes. bohrium.comtandfonline.comnih.govmdpi.com These reactions include the oxidation of alcohols and catechols. bohrium.comtandfonline.com The catalytic activity is dependent on the coordination environment imposed by the pyrazole ligand, including the steric hindrance and the electronic nature of its substituents. For instance, dimeric copper(II) complexes with 3,5-dialkyl-substituted pyrazoles have been shown to be effective catalysts for the selective oxidation of alcohols to aldehydes or carboxylic acids using hydrogen peroxide as a green oxidant. tandfonline.com The electron-donating alkyl groups on this compound would likely enhance the stability and reactivity of a corresponding copper catalyst.

Table 3: Catalytic Oxidation of Alcohols using Copper-Pyrazole Complexes

| Catalyst/Ligand System | Substrate | Product Selectivity | Conversion (%) | Ref. |

| Dimeric Cu(II) with 3,5-dimethyl-1H-pyrazole | Benzyl alcohol | Benzoic acid (>90%) | 95 | tandfonline.com |

| Dimeric Cu(II) with 3,5-dimethyl-1H-pyrazole | Cyclohexanol | Cyclohexanone (>95%) | 98 | tandfonline.com |

| In situ Cu(II) with nitro-functionalized pyrazole | Catechol | o-Quinone | High | mdpi.com |

Advanced Applications of Pyrazole Derivatives in Materials Science

Pyrazole (B372694) Derivatives as Building Blocks for Optoelectronic Materials

Pyrazole derivatives have garnered significant attention for their use in optoelectronic materials due to their inherent electronic properties, high fluorescence quantum yields in some cases, and thermal stability. wiley-vch.de The pyrazole moiety can act as an electron-donating or electron-withdrawing group depending on the substituents, allowing for the creation of materials with tailored energy levels for applications in organic light-emitting diodes (OLEDs) and other devices. researchgate.net

The synthesis of pyrazole-based dyes and fluorescent compounds often involves the construction of the pyrazole ring as a key step, followed by functionalization to introduce chromophoric and auxochromic groups. A common and versatile method for the synthesis of 3,5-disubstituted pyrazoles, such as 5-(sec-Butyl)-3-ethyl-1H-pyrazole , is the condensation reaction between a 1,3-diketone and hydrazine (B178648) hydrate (B1144303) or its derivatives. For the synthesis of the title compound, the precursor would be 3-methyl-2,4-heptanedione, which upon reaction with hydrazine would yield the desired pyrazole.

The characterization of these compounds relies on standard spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would confirm the presence of the ethyl and sec-butyl groups through their characteristic splitting patterns and chemical shifts. The proton on the pyrazole ring (C4-H) would typically appear as a singlet in the aromatic region. ¹³C NMR spectroscopy would show distinct signals for the carbons of the pyrazole ring and the alkyl substituents. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching (for 1H-pyrazoles), C-H stretching of the alkyl groups, and C=N and C=C stretching vibrations of the pyrazole ring. mdpi.com

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, often showing the loss of alkyl fragments from the main structure. aip.org

The development of pyrazole-based dyes and fluorescent materials involves the strategic attachment of groups that extend the π-conjugation or introduce donor-acceptor character to the molecule. For instance, the introduction of aryl groups at the 3 and 5 positions can lead to compounds with significant fluorescence. nih.gov The synthesis of fluorescent pyrazoles can also be achieved through multi-component reactions, which allow for the creation of a diverse range of structures with varied photophysical properties. nih.gov Some pyrazoline derivatives, which are dihydro-analogs of pyrazoles, are particularly known for their strong blue fluorescence and have been widely explored for optoelectronic applications. nist.gov

Table 1: Spectroscopic Data for a Representative 3,5-Dialkyl-1H-pyrazole

| Spectroscopic Technique | Expected Characteristic Features |

| ¹H NMR | Signals for alkyl protons with specific multiplicities (e.g., triplets and quartets for ethyl group), a singlet for the pyrazole C4-H, and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the pyrazole ring carbons (C3, C4, C5) and the carbons of the alkyl substituents. researchgate.net |

| IR Spectroscopy | N-H stretching vibration (around 3100-3300 cm⁻¹), C-H stretching vibrations (around 2850-3000 cm⁻¹), and C=N/C=C ring stretching vibrations (around 1500-1600 cm⁻¹). mdpi.com |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight and fragmentation peaks due to the loss of alkyl groups. aip.org |

The fluorescence properties of many pyrazole derivatives make them excellent candidates for use as emitters in organic light-emitting diodes (OLEDs). wiley-vch.de By modifying the substituents on the pyrazole ring, the emission color can be tuned across the visible spectrum. For example, pyrazoline-based materials have been successfully used to create blue OLEDs. nist.gov The high quantum yields of some pyrazole-based dyes contribute to the efficiency of these devices. semanticscholar.org Furthermore, trifluoromethyl-substituted pyrazolo[3,4-b]quinolines have been investigated as emitters in OLEDs, demonstrating bright bluish-green light emission. rsc.org

In the realm of sensors, the ability of the pyrazole ring to coordinate with metal ions has been exploited. The binding of a metal ion to a pyrazole-based ligand can induce a change in its photophysical properties, such as a shift in the absorption or emission wavelength or a change in fluorescence intensity. This "turn-on" or "turn-off" response allows for the detection of specific ions. For example, pyrazole derivatives have been designed as fluorescent chemosensors for metal ions like Al³⁺, where the coordination of the ion to the pyrazole-containing molecule leads to a significant enhancement of fluorescence. semanticscholar.orgacs.org

Integration of Pyrazole Moieties in Polymer Chemistry

The incorporation of pyrazole units into polymer backbones can impart desirable properties such as enhanced thermal stability, specific electronic characteristics, and the ability to coordinate with metals. wiley-vch.deacs.org Polyazomethines containing pyrazole moieties have been synthesized and shown to possess high thermal stability. researchgate.netnih.gov The inclusion of the pyrazole ring can also improve the solubility of the resulting polymers in common organic solvents, which is a significant advantage for their processing and application. nih.gov

The electronic properties of pyrazole-containing polymers make them suitable for the development of conductive materials, which are of interest for applications in flexible electronics and sensors. wiley-vch.de The synthesis of such polymers can be achieved through polycondensation reactions, for instance, by reacting a diaminopyrazole derivative with a dialdehyde (B1249045) like terephthalaldehyde. acs.org

Table 2: Properties of Pyrazole-Containing Polymers

| Polymer Type | Key Properties | Potential Applications |

| Polyazomethines | High thermal stability, improved solubility, biological activity. acs.orgresearchgate.net | Advanced functional materials, biologically active macromolecules. |

| Conductive Polymers | Electrical conductivity, potential for flexible electronics. wiley-vch.de | Sensors, actuators, wearable technology. |

Chemosensing Applications of Pyrazole-Containing Materials

The field of chemosensing has greatly benefited from the use of pyrazole derivatives. Their ability to act as ligands for a wide range of metal ions and anions is a key feature. semanticscholar.orgmdpi.com The design of pyrazole-based chemosensors often involves the integration of a pyrazole ring with a fluorophore. Upon binding to a target analyte, a change in the electronic structure of the molecule occurs, leading to a detectable optical response (colorimetric or fluorescent).

A variety of pyrazole-based chemosensors have been developed for the detection of environmentally and biologically important species. organic-chemistry.orgresearchgate.net For instance, pyrazole derivatives have been shown to be effective in sensing transition metal ions such as Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺. researchgate.net The selectivity of these sensors can be tuned by modifying the structure of the pyrazole ligand. Fused pyrazole systems, such as pyrazolo[3,4-b:4',3'-e]pyridines, have been used as "turn-off" reversible chemosensors for the nanomolar detection of these metal ions. researchgate.net The development of pyrazole-based chemosensors is a rapidly advancing area, with ongoing research focused on improving sensitivity, selectivity, and application in real-world samples. semanticscholar.org

Structure Activity/property Relationship Sar/spr Studies of Pyrazole Derivatives

Principles and Methodologies of SAR/SPR in Pyrazole (B372694) Research

The core principle of SAR is to systematically modify the chemical structure of a lead compound and observe the corresponding changes in its biological activity. researchgate.net This process helps identify the key structural features, or pharmacophores, responsible for the desired pharmacological effect. researchgate.netconnectjournals.com Methodologies employed in pyrazole SAR studies are diverse and often used in combination to build a comprehensive understanding of the molecule's behavior.

Key principles and methodologies include:

Systematic Structural Modification: This involves altering substituents at various positions of the pyrazole ring, modifying the core scaffold itself through ring fusion or expansion, and optimizing functional groups to modulate properties like electron distribution, polarity, and lipophilicity. researchgate.net For instance, studies on pyrazole-based inhibitors have shown that the introduction of different substituents can significantly impact their inhibitory activity against various enzymes. nih.gov

Pharmacophore Mapping: This computational technique identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. researchgate.net By understanding the pharmacophore of a series of active pyrazole derivatives, medicinal chemists can design new molecules with a higher probability of being active.

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. researchgate.netnih.gov Docking studies provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding affinity of pyrazole derivatives to their biological targets. msjonline.orgacs.org

In Vitro and In Vivo Assays: Ultimately, the biological activity of newly synthesized pyrazole derivatives must be evaluated through experimental assays. These can range from enzyme inhibition assays and cell-based proliferation assays to more complex studies in animal models. mdpi.comnih.gov

A study on 4-arylazo-3,5-diamino-1H-pyrazoles as anti-biofilm agents illustrates the SAR process. Starting with a hit compound, researchers synthesized a library of analogues with varying substitution patterns on the phenyl ring to optimize the anti-biofilm activity. nih.gov

Elucidating Molecular Determinants of Biological Interactions

A deep understanding of how pyrazole derivatives interact with their biological targets at a molecular level is crucial for designing more effective and selective drugs. researchgate.netnih.gov

Investigation of Pyrazole Scaffolds as Molecular Probes

The pyrazole scaffold serves as a versatile framework in drug discovery, acting as a "privileged structure" due to its ability to interact with a wide variety of biological targets. researchgate.netresearchgate.net By systematically modifying the pyrazole core and its substituents, researchers can create molecular probes to explore the binding pockets of different proteins. nih.gov

For example, a series of pyrazole derivatives was designed to probe the cannabinoid receptor binding sites, leading to the identification of structural requirements for potent and selective CB1 receptor antagonists. nih.gov Similarly, pyrazole analogs have been used to investigate the steric limitations of the catalytic site of enzymes like CYP2E1. nih.gov

Understanding Ligand-Receptor Binding and Enzyme Inhibition Mechanisms (purely mechanistic/structural focus)

The interaction of pyrazole derivatives with their target proteins is governed by a complex interplay of intermolecular forces. nih.govresearchgate.net Molecular docking and other computational techniques are invaluable for visualizing and understanding these interactions. acs.orgacs.org

Key mechanistic and structural features include:

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while an N-H group can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the binding pocket. nih.gov

Hydrophobic Interactions: Phenyl rings and other nonpolar substituents on the pyrazole scaffold often engage in hydrophobic interactions with nonpolar residues of the target protein, contributing significantly to binding affinity. nih.gov

π-π Stacking and Cation-π Interactions: The aromatic nature of the pyrazole ring and its substituents can lead to π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. Cation-π interactions are also possible. acs.org

Coordination with Metal Ions: In metalloenzymes, the nitrogen atoms of the pyrazole ring can coordinate with the metal ion in the active site, leading to potent inhibition. nih.gov

A study on pyrazole-based inhibitors of meprin α and β demonstrated that the aryl moieties at positions 3 and 5 of the pyrazole ring target the S1 and S1' pockets of the enzymes. nih.gov Molecular dynamics simulations of pyrazole derivatives binding to B-Raf kinase revealed a "water wire" hydrogen-bond network involving the N2 atom of the pyrazole ring, which was crucial for high-affinity binding. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.commdpi.com By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of newly designed compounds before they are synthesized, thus saving time and resources. msjonline.orgijpsr.com

The general workflow of a QSAR study involves:

Data Set Selection: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled. tandfonline.com

Descriptor Calculation: A wide range of molecular descriptors, representing various physicochemical properties (e.g., steric, electronic, hydrophobic), are calculated for each compound in the dataset. ijpsr.com

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. msjonline.orgresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. wisdomlib.org

Numerous QSAR studies have been successfully applied to pyrazole derivatives to guide the design of inhibitors for various targets, including:

Cyclooxygenase-2 (COX-2): A 3D-QSAR study on tetrasubstituted pyrazole derivatives as COX-2 inhibitors developed a statistically significant model with a high coefficient of determination (r² = 0.835). msjonline.org

Aurora A Kinase: A 2D-QSAR model for N,1,3-triphenyl-1H-pyrazole-4-carboxamides as Aurora A kinase inhibitors showed that bulky, electron-withdrawing substituents were favored for inhibitory activity. tandfonline.com

p38α MAP Kinase: A QSAR study on pyrazole derivatives as p38α MAP kinase inhibitors demonstrated the superiority of the genetic algorithm over the stepwise method for descriptor selection. arabjchem.org

Acetylcholinesterase (AChE): 2D and 3D QSAR models for pyrazole-like AChE inhibitors highlighted the importance of molecular volume and the number of multiple bonds for activity.

The following table provides an overview of selected QSAR studies on pyrazole derivatives:

| Target | QSAR Model Type | Key Findings | Reference |

| COX-2 | 3D-QSAR | High correlation between physicochemical descriptors and inhibitory activity (r²=0.835). | msjonline.org |

| Aurora A Kinase | 2D-QSAR | Bulky, electron-withdrawing substituents at R1 and R2 positions favor activity. | tandfonline.com |

| p38α MAP Kinase | GA-MLR | Genetic algorithm proved superior for descriptor selection. | arabjchem.org |

| AChE | 2D & 3D QSAR | Molecular volume and number of multiple bonds are significant for activity. | |

| EGFR | 5D-QSAR | Hydrogen bond acceptor, hydrophobic, and salt bridge fields contribute to activity. | nih.gov |

Rational Design and Optimization of Pyrazole Derivatives based on SAR/SPR

The insights gained from SAR, SPR, and QSAR studies provide a solid foundation for the rational design and optimization of pyrazole derivatives with improved therapeutic potential. researchgate.netnih.govnih.gov This iterative process involves designing new molecules based on established relationships, synthesizing them, and then evaluating their biological activity, with the results feeding back into the design cycle.

The process of rational design typically involves:

Hit-to-Lead Optimization: Starting from a "hit" compound identified through screening, medicinal chemists use SAR data to systematically modify its structure to improve potency, selectivity, and pharmacokinetic properties. nih.gov

Scaffold Hopping: In some cases, the pyrazole scaffold itself may be modified or replaced with other heterocyclic systems to explore new chemical space and potentially discover novel mechanisms of action.

Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, molecular docking and other computational tools can be used to design ligands that fit precisely into the binding site and make favorable interactions. nih.govresearchgate.net

A study on pyrazole-based inhibitors of meprin α and β demonstrated the successful optimization of a lead compound through systematic structural modifications at positions 3, 5, and N1 of the pyrazole ring. nih.gov This led to the discovery of potent and selective inhibitors. Similarly, the rational design of pyrazole-phthalazine hybrids as α-glucosidase inhibitors was guided by the known biological activities of the individual pharmacophores. nih.gov

The integration of combinatorial chemistry, molecular docking, and deep learning has further accelerated the rational design process, allowing for the rapid generation and evaluation of large virtual libraries of pyrazole derivatives. nih.gov This approach has been successfully applied to the discovery of potential inhibitors for targets such as the SARS-CoV-2 main protease. nih.govresearchgate.net

Future Research Directions for 5 Sec Butyl 3 Ethyl 1h Pyrazole and Its Derivatives

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern organic chemistry. tandfonline.com For derivatives of 5-(sec-Butyl)-3-ethyl-1H-pyrazole, future research will likely focus on moving away from traditional synthesis methods that often rely on harsh solvents and reagents. tandfonline.com

Key areas of exploration include:

Green Chemistry Approaches: Research is increasingly directed towards methods that reduce or eliminate the use of hazardous substances. This includes solvent-free reactions, the use of water as a solvent, and the application of deep eutectic solvents (DES). tandfonline.comlongdom.orgpreprints.orgnih.gov For instance, one-pot, multi-component reactions in water or under solvent-free conditions have proven effective for synthesizing various pyrazole (B372694) derivatives, offering advantages like simple procedures, cost-effectiveness, and environmental friendliness. longdom.orgpreprints.org

Catalysis: The use of novel catalysts is a promising avenue. Iron-catalyzed multicomponent synthesis, for example, allows for the use of biomass-derived alcohols as a primary feedstock, eliminating the need for pre-functionalized starting materials and noble metal catalysts. rsc.org Similarly, nano-ZnO catalysts have been used for the efficient synthesis of 1,3,5-substituted pyrazoles, boasting high yields and short reaction times. mdpi.comresearchgate.net